molecular formula C13H16N2O4 B3062051 1-Benzyl-APDC CAS No. 171336-76-8

1-Benzyl-APDC

Cat. No. B3062051
CAS RN: 171336-76-8
M. Wt: 264.28 g/mol
InChI Key: LYCSUAGKQMUTBR-ZWNOBZJWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-APDC typically involves the reaction of pyrrolidine derivatives with benzyl halides under controlled conditions. One common method includes the use of piperazine hexahydrate and benzyl chloride in the presence of ethanol, followed by a series of purification steps . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-APDC undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halides, nucleophiles, and other reagents under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

1-Benzyl-APDC has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-APDC involves its binding to the metabotropic glutamate receptor 6 (mGlu6). This binding modulates the receptor’s activity, influencing downstream signaling pathways and cellular responses. The molecular targets and pathways involved include the regulation of neurotransmitter release and the modulation of synaptic plasticity .

Comparison with Similar Compounds

1-Benzyl-APDC can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its selective binding to the mGlu6 receptor, which distinguishes it from other benzyl-substituted compounds with varying biological activities.

properties

CAS RN

171336-76-8

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

(2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C13H16N2O4/c14-13(12(18)19)6-10(11(16)17)15(8-13)7-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,16,17)(H,18,19)/t10-,13-/m1/s1

InChI Key

LYCSUAGKQMUTBR-ZWNOBZJWSA-N

Isomeric SMILES

C1[C@@H](N(C[C@]1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(N(CC1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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